molecular formula C10H10BrNO B1596684 N-Allyl-4-bromobenzamide CAS No. 39887-27-9

N-Allyl-4-bromobenzamide

Cat. No. B1596684
CAS RN: 39887-27-9
M. Wt: 240.1 g/mol
InChI Key: XOHUAIMGZRBRAG-UHFFFAOYSA-N
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Description

N-Allyl-4-bromobenzamide is a chemical compound with the molecular formula C10H10BrNO . It has a molecular weight of 240.1 . The IUPAC name for this compound is 4-bromo-N-prop-2-enylbenzamide .


Molecular Structure Analysis

The molecular structure of N-Allyl-4-bromobenzamide consists of an allyl group (prop-2-enyl) attached to the nitrogen atom of a benzamide group. The benzene ring in the benzamide group is substituted with a bromine atom at the 4th position .


Physical And Chemical Properties Analysis

N-Allyl-4-bromobenzamide is a solid at room temperature . It has a molecular weight of 240.10 g/mol and a monoisotopic mass of 238.994568 Da . The compound has one hydrogen bond donor and one hydrogen bond acceptor . Its topological polar surface area is 29.1 Ų .

Scientific Research Applications

  • Asymmetric Synthesis and Chemical Modification : N-Allyl-4-bromobenzamide derivatives have been used as substrates in asymmetric synthesis. For example, Trost, Dogra, and Franzini (2004) demonstrated their use in the microwave-assisted synthesis of 5H-alkyl-2-phenyl-oxazol-4-ones, which can be further modified via double-bond chemistry, leading to potential applications in creating alpha-hydroxyamides (Trost, Dogra, & Franzini, 2004).

  • Crystal Engineering and Halogen Interactions : The study of halogen interactions in crystals, particularly for materials design, has included N-Allyl-4-bromobenzamide derivatives. Tothadi, Joseph, and Desiraju (2013) explored this in their work on cocrystals of 4-bromobenzamide, which can lead to insights into crystal engineering and the design of new materials (Tothadi, Joseph, & Desiraju, 2013).

  • Catalysis and Cross-Coupling Reactions : N-Allyl-4-bromobenzamide derivatives are important in catalytic and cross-coupling reactions. For instance, Crawforth, Fairlamb, and Taylor (2004) demonstrated their role in Stille cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules (Crawforth, Fairlamb, & Taylor, 2004).

  • Antibacterial Activity : Some derivatives of N-Allyl-4-bromobenzamide show antibacterial activity. Il’in et al. (2011) synthesized chelate complexes with copper(II) sulfate that exhibited pronounced antibacterial properties (Il’in et al., 2011).

  • Medicinal Chemistry : In the field of medicinal chemistry, derivatives of N-Allyl-4-bromobenzamide have been explored for potential drug applications. Cheng De-ju (2015) synthesized a novel non-peptide CCR5 antagonist using N-allyl-4-bromobenzamide, showing bioactivity against certain receptors (Cheng De-ju, 2015).

properties

IUPAC Name

4-bromo-N-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHUAIMGZRBRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367551
Record name N-ALLYL-4-BROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-4-bromobenzamide

CAS RN

39887-27-9
Record name N-ALLYL-4-BROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Weber, PS Steinlandt, M Ballmann, G Hilt - Synthesis, 2017 - thieme-connect.com
… After cooling to –25 C, N-allyl-4-bromobenzamide (120 mg, 0.502 mmol, 1.0 equiv) was added. The reaction mixture was stirred for 69 h at –25C. Workup according to the general …
Number of citations: 14 www.thieme-connect.com
CN Pereira, MS Dos Santos… - Available at SSRN … - papers.ssrn.com
… They initially tested the possibility of a reaction between N-allyl-4-bromobenzamide and bis-tosylimide, varying the iodine species: PhI(OAc)2, PhI(OTFA)2, PhI(OPiv)2, PhI(NPhth)2, NIS…
Number of citations: 0 papers.ssrn.com
GN Papadopoulos, CG Kokotos - The Journal of Organic …, 2016 - ACS Publications
A mild, one-pot, and environmentally friendly synthesis of amides from aldehydes and amines is described. Initially, a photoorganocatalytic reaction of aldehydes with di-isopropyl …
Number of citations: 91 pubs.acs.org
H Jeon, D Kim, JH Lee, J Song, WS Lee… - Advanced Synthesis …, 2018 - Wiley Online Library
… Our studies commenced when N-allyl-4-bromobenzamide (1 a) was treated with bis-tosylimide and range of commercially available and modified hypervalent iodine reagents (Table 1, …
Number of citations: 22 onlinelibrary.wiley.com
R Oost, N Maulide - 2018 - … .s3.amazonaws.com
The direct synthesis of ketones via carbon–carbon bond formation represents one of the most important challenges in organic synthesis. Hydroacylation of alkenes offers perhaps the …

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